molecular formula C11H23N3O B12122620 N-(tert-butyl)-2-(1,4-diazepan-1-yl)acetamide CAS No. 87055-40-1

N-(tert-butyl)-2-(1,4-diazepan-1-yl)acetamide

Cat. No.: B12122620
CAS No.: 87055-40-1
M. Wt: 213.32 g/mol
InChI Key: GTBSIJYCDGZHHF-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide is a chemical compound with the molecular formula C11H23N3O It is known for its unique structure, which includes a tert-butyl group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide typically involves the reaction of tert-butylamine with 2-chloroacetamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the tert-butylamine attacks the carbon atom of the 2-chloroacetamide, leading to the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the diazepane ring or the tert-butyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products with new functional groups.

Scientific Research Applications

N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-(1,4-diazepan-1-yl)ethanamide
  • N-tert-butyl-2-(1,4-diazepan-1-yl)propanamide
  • N-tert-butyl-2-(1,4-diazepan-1-yl)butanamide

Uniqueness

N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide stands out due to its specific structural features, such as the tert-butyl group and the diazepane ring. These features confer unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

87055-40-1

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide

InChI

InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)9-14-7-4-5-12-6-8-14/h12H,4-9H2,1-3H3,(H,13,15)

InChI Key

GTBSIJYCDGZHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1CCCNCC1

Origin of Product

United States

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